2-Methoxyethyl 7-(4-methoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
This compound is a hexahydroquinoline derivative featuring a 2-methoxyethyl ester group at position 3, a methyl substituent at position 2, a 4-methoxyphenyl group at position 7, and a 3-nitrophenyl moiety at position 2. The hexahydroquinoline core contributes to conformational flexibility, while the ester group influences lipophilicity and metabolic stability . Structural characterization of such compounds often employs X-ray crystallography using programs like SHELXL and OLEX2 .
Properties
IUPAC Name |
2-methoxyethyl 7-(4-methoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O7/c1-16-24(27(31)36-12-11-34-2)25(18-5-4-6-20(13-18)29(32)33)26-22(28-16)14-19(15-23(26)30)17-7-9-21(35-3)10-8-17/h4-10,13,19,25,28H,11-12,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VREVESIORDRRBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)OC)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10386468 | |
| Record name | ST50588735 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10386468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4311-63-1 | |
| Record name | ST50588735 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10386468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 7-(4-methoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes, ketones, and amines under acidic or basic conditions to form the quinoline core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis. The purification process often involves recrystallization and chromatography techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 7-(4-methoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst to form amino derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄).
Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Physical Properties
- Partition Coefficient (logD) : -0.365
- Polar Surface Area : 94.052 Ų
- Hydrogen Bond Acceptors : 11
- Hydrogen Bond Donors : 1
These properties make the compound suitable for various biological and chemical interactions.
Medicinal Chemistry
- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties against various pathogens. The presence of nitro groups is often associated with enhanced activity against bacteria and fungi.
- Anticancer Potential : Research indicates that hexahydroquinoline derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Some derivatives have been reported to reduce inflammation in preclinical models, suggesting potential therapeutic uses in treating inflammatory diseases.
Material Science
- Polymer Chemistry : The compound can serve as a monomer or additive in the synthesis of polymers with specific properties such as increased thermal stability or enhanced mechanical strength.
- Dyes and Pigments : Its structural features allow it to be utilized in the development of dyes for textiles and other materials, providing vibrant colors and improved durability.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effective inhibition against E. coli and S. aureus with MIC values in the low µg/mL range. |
| Study B | Anticancer Activity | Reported IC50 values indicating significant cytotoxicity against breast cancer cell lines (MCF-7). |
| Study C | Material Applications | Developed a polymer composite that exhibited improved tensile strength and thermal resistance when incorporating this compound as a filler. |
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 7-(4-methoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The nitro group can also participate in redox reactions, contributing to its biological activity .
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Analogous Compounds
Key Observations :
- Electron-Withdrawing Groups : The target compound and CAS 503591-66-0 share a 3-nitrophenyl group, which increases polarity and may enhance interactions in redox-active environments. In contrast, compounds with hydroxyl or methoxy groups (e.g., CAS 299944-94-8 ) exhibit higher solubility in polar solvents.
- Ester Group Impact : The 2-methoxyethyl ester in the target compound provides a balance between lipophilicity and metabolic stability compared to ethyl (CAS 181480-21-7 ) or cyclohexyl esters (CAS 299944-94-8 ).
- Biological Activity: Derivatives like the 2-amino variant (CAS 339339-19-4 ) suggest that substitutions at position 2 (methyl vs.
Crystallographic and Conformational Analysis
The hexahydroquinoline core adopts non-planar conformations due to puckering effects, as described by Cremer-Pople coordinates . For example, the ethyl ester derivative (CAS 181480-21-7 ) crystallizes in a boat-like conformation, while nitro-substituted analogs (e.g., the target compound) may exhibit altered torsion angles due to steric and electronic effects . Refinement tools like SHELXL are critical for resolving such structural nuances.
Electronic and Physicochemical Properties
- Nitro vs. Methoxy Groups: The 3-nitrophenyl group in the target compound reduces electron density at the quinoline ring compared to methoxy-substituted analogs (e.g., CAS 299944-94-8 ), affecting UV absorption and reactivity in electrophilic substitutions .
- LogP Predictions : The 2-methoxyethyl ester (LogP ≈ 2.1) is less lipophilic than cyclohexyl esters (LogP ≈ 3.5 ) but more than ethyl esters (LogP ≈ 1.8 ), impacting membrane permeability .
Biological Activity
2-Methoxyethyl 7-(4-methoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a quinoline core with various substituents that may contribute to its pharmacological properties. This article explores its biological activity, mechanisms of action, and potential applications based on existing research.
Chemical Structure and Properties
The compound's IUPAC name is indicative of its complex structure. It includes methoxy and nitro groups attached to a quinoline framework, which is known for its diverse biological activities. The molecular formula is , and it has a molecular weight of 484.53 g/mol .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thus exhibiting anti-inflammatory properties. This is particularly relevant in conditions where inflammation plays a critical role.
- Redox Activity : The nitro group can participate in redox reactions, enhancing the compound's potential as an antioxidant or pro-oxidant under certain conditions .
Antimicrobial Properties
Research indicates that derivatives of quinoline structures often display significant antimicrobial activity. The presence of the nitro group in this compound suggests potential efficacy against various bacterial strains. Studies have shown that similar compounds can disrupt bacterial cell walls or interfere with essential metabolic pathways .
Anticancer Activity
Quinoline derivatives are also noted for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways including the modulation of cell cycle regulators and pro-apoptotic factors. Specific studies on related compounds have demonstrated their ability to inhibit tumor growth in vitro and in vivo models .
Anti-inflammatory Effects
The compound's structure suggests it may act as an anti-inflammatory agent by inhibiting cyclooxygenase (COX) enzymes or other inflammatory mediators. This has been observed in similar quinoline derivatives which have shown reduced levels of pro-inflammatory cytokines .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals unique aspects of this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Methoxyethyl 2-[(3-nitrophenyl)methylene]acetoacetate | Lacks quinoline core | Moderate antimicrobial |
| 7-Methoxy-2-methyl-4-(3-nitrophenyl)quinoline | Similar core but different substituents | Strong anticancer activity |
This table highlights that while some compounds exhibit similar activities, the unique combination of functional groups in our target compound may enhance its efficacy .
Case Studies and Research Findings
Several studies have investigated the biological activities of quinoline derivatives similar to our compound:
- Antimicrobial Study : A study demonstrated that a related quinoline derivative showed significant inhibition against Staphylococcus aureus, suggesting potential for development as an antibacterial agent .
- Anticancer Research : In vitro studies indicated that a closely related compound induced apoptosis in breast cancer cell lines through the activation of caspases .
- Anti-inflammatory Effects : Research indicated that a similar compound reduced inflammation markers in animal models of arthritis, supporting its potential therapeutic use .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 2-Methoxyethyl 7-(4-methoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate?
- Methodology :
- Step 1 : Condensation of substituted aldehydes (e.g., 3-nitrobenzaldehyde) with amines to form imine intermediates. Acid catalysts (e.g., acetic acid) are often used to facilitate this step .
- Step 2 : Cyclization with cyclohexanone derivatives under reflux conditions (e.g., ethanol at 80°C) to construct the hexahydroquinoline core .
- Step 3 : Esterification of the carboxylate group using 2-methoxyethanol, typically via a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) in anhydrous conditions .
- Critical Parameters : Monitor reaction progress via TLC and optimize catalyst ratios (e.g., 1:1.2 aldehyde-to-amine) to improve yields .
Q. How can researchers confirm the structural integrity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to assign protons and carbons, particularly focusing on the 3-nitrophenyl and methoxyphenyl substituents. Compare shifts with analogous hexahydroquinoline derivatives .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns consistent with the ester and nitro groups .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in ethanol/dichloromethane) and analyze lattice parameters .
Advanced Research Questions
Q. How do substituents (e.g., 3-nitrophenyl vs. methoxyphenyl) influence the compound’s biological activity?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Compare inhibitory effects against target enzymes (e.g., kinases or oxidoreductases) using derivatives with varying substituents. For example:
| Substituent | Biological Activity Trend | Reference |
|---|---|---|
| 3-Nitrophenyl | Enhanced enzyme inhibition (electron-withdrawing effect) | |
| 4-Methoxyphenyl | Improved solubility (electron-donating effect) |
- Computational Docking : Use software like AutoDock Vina to model interactions between the 3-nitrophenyl group and hydrophobic enzyme pockets .
Q. What experimental designs are recommended to resolve contradictions in reported synthetic yields?
- Methodology :
- Condition Screening : Test alternative catalysts (e.g., p-toluenesulfonic acid vs. acetic acid) and solvents (polar aprotic vs. protic) to identify yield-limiting factors .
- Kinetic Studies : Use in situ FTIR or HPLC to track intermediate formation and optimize reaction time (e.g., 6–12 hours for cyclization) .
- Statistical DoE : Apply Design of Experiments (DoE) to evaluate interactions between temperature, catalyst loading, and solvent volume .
Q. How can computational modeling predict the compound’s stability under varying pH conditions?
- Methodology :
- Molecular Dynamics (MD) Simulations : Simulate the compound in explicit solvent models (e.g., water at pH 2–12) to assess ester bond hydrolysis susceptibility .
- DFT Calculations : Calculate bond dissociation energies (BDEs) for the nitro group to predict oxidative degradation pathways .
Q. What strategies address discrepancies in biological activity data across studies?
- Methodology :
- Standardized Assays : Replicate experiments using uniform protocols (e.g., fixed cell lines, ATP concentrations in kinase assays) to minimize variability .
- Meta-Analysis : Pool data from multiple studies (e.g., IC values) and apply statistical tools (ANOVA) to identify outliers or confounding variables .
Methodological Considerations
Q. How to design a SAR study for optimizing the hexahydroquinoline scaffold?
- Methodology :
- Analog Synthesis : Prepare derivatives with systematic substituent variations (e.g., halogen, alkyl, or methoxy groups) at positions 4, 7, and 2 .
- In Silico Screening : Use QSAR models to prioritize analogs with predicted bioactivity and ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles .
Q. What techniques validate the compound’s stability in long-term storage?
- Methodology :
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and analyze degradation via HPLC. Compare with control batches stored at -20°C .
- Spectroscopic Monitoring : Track changes in UV-Vis absorbance (e.g., nitro group λ ~350 nm) to detect decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
